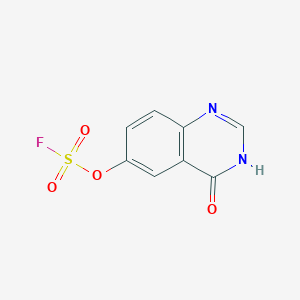
6-Fluorosulfonyloxy-4-oxo-3H-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorosulfonyloxy-4-oxo-3H-quinazoline is a chemical compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has drawn attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorosulfonyloxy-4-oxo-3H-quinazoline can be achieved through several methods. One common approach involves the reaction of 4-oxo-3H-quinazoline with fluorosulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluorosulfonyloxy-4-oxo-3H-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The quinazoline core can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide and bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Cyclization Reactions: Catalysts like palladium or copper may be employed to facilitate cyclization under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted quinazoline derivatives, while oxidation and reduction reactions produce compounds with altered functional groups. Cyclization reactions result in more complex heterocyclic structures.
Scientific Research Applications
6-Fluorosulfonyloxy-4-oxo-3H-quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxy-4-oxo-3H-quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3H-quinazoline: The parent compound, lacking the fluorosulfonyloxy group.
6-Chlorosulfonyloxy-4-oxo-3H-quinazoline: A similar compound with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
6-Methoxysulfonyloxy-4-oxo-3H-quinazoline: A derivative with a methoxysulfonyloxy group.
Uniqueness
6-Fluorosulfonyloxy-4-oxo-3H-quinazoline is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-fluorosulfonyloxy-4-oxo-3H-quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4S/c9-16(13,14)15-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSOPKGSQABODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)F)C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
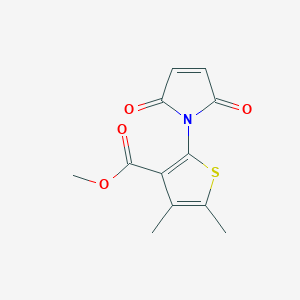
![2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2648997.png)
![Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2648999.png)
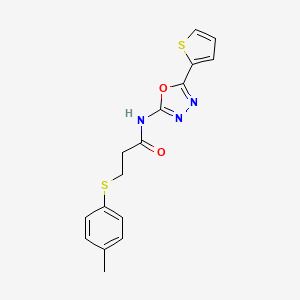
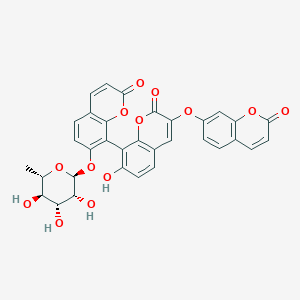
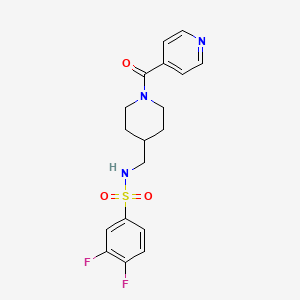


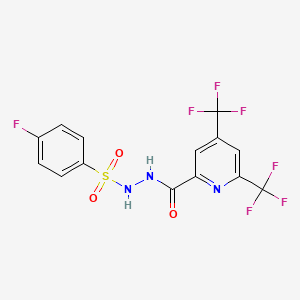
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2649011.png)
![(2S,3R)-2-[1-(2-Methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/new.no-structure.jpg)
![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2649015.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2649016.png)
![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)
